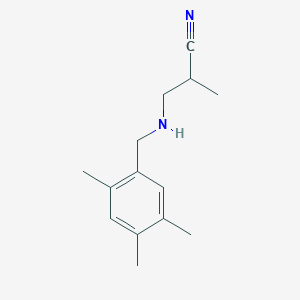
rel-(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine is a chiral amine compound with a molecular weight of 218.34 g/mol. It is characterized by its unique stereochemistry and the presence of a benzyl group attached to the nitrogen atom of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the use of chiral starting materials and diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) to facilitate the formation of the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine include:
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-ol
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-one
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-carboxylic acid
Uniqueness
The uniqueness of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12+,14? |
Clé InChI |
VVQHCVRZYPYZNW-ONXXMXGDSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H](N1CC2=CC=CC=C2)C)N |
SMILES canonique |
CC1CC(CC(N1CC2=CC=CC=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)











